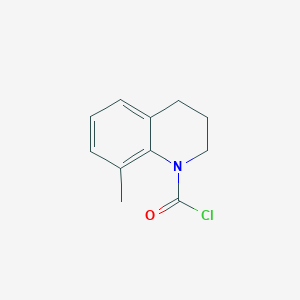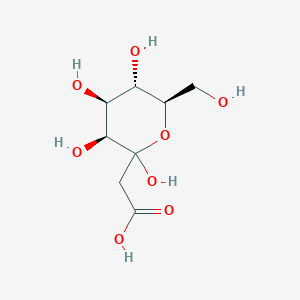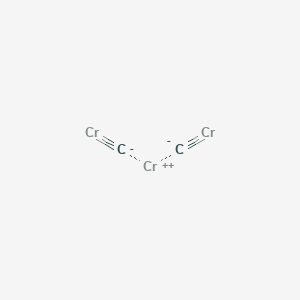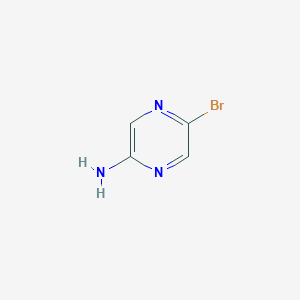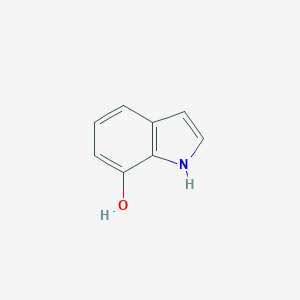
7-Hydroxyindole
Overview
Description
7-Hydroxyindole (7-HI) is a naturally occurring compound found in plants and animals. It is a derivative of indole, an aromatic compound found in many plant and animal products. 7-HI is an important intermediate in the synthesis of many compounds, including drugs, and has been studied for its potential therapeutic effects. In
Mechanism of Action
Target of Action:
7-Hydroxyindole, also known as 7-HI, is a derivative of indole. It is produced by bacterial metabolism of L-tryptophan via the TnaA enzyme
Mode of Action:
The exact mode of action for this compound remains an area of ongoing research
- Activation of L-type Calcium Channels : 7-HI accelerates gut contractility by activating L-type calcium channels located on colonic smooth muscle cells . This action influences gut motility and may impact overall gastrointestinal function.
Biochemical Pathways:
The bioconversion of indoles from tryptophan occurs in the gut microbiota. Bacterial enzymes convert indole to 3-hydroxyindole, 2,3-hydroxyindole, and 4,5-dihydroxyindole . These derivatives play essential roles in maintaining intestinal homeostasis and liver metabolism.
Action Environment:
Environmental factors, such as gut microbiota composition, diet, and overall health, likely influence 7-HI’s efficacy and stability
Safety and Hazards
Future Directions
Indole and its derivatives, including 7-Hydroxyindole, have shown potential in various applications. They have been found to diminish the virulence of Pseudomonas aeruginosa , and have been suggested as potential antivirulence strategies against this pathogen . Furthermore, they have been found to regulate biofilm formation, suggesting potential strategies for controlling bacterial infections .
Biochemical Analysis
Biochemical Properties
7-Hydroxyindole interacts with a variety of enzymes and proteins. For instance, it has been identified as an alternative substrate for MauG, a c-type diheme oxygenase . MauG catalyzes the six-electron oxidation of pre-tryptophan tryptophylquinone (preTTQ) cofactor in methylamine dehydrogenase (MADH) to form mature tryptophan tryptophylquinone (TTQ) via long-range electron transfer . The interaction between this compound and MauG suggests that this compound plays a role in the biochemical reactions involving these enzymes .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to diminish the virulence of Pseudomonas aeruginosa, a common pathogenic bacterium . It does this by altering gene expression in a manner opposite to that of acylhomoserine lactones, leading to decreased production of virulence factors and enhanced antibiotic resistance .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. As mentioned earlier, it serves as an alternative substrate for MauG, participating in the six-electron oxidation of preTTQ . This suggests that this compound can influence the activity of enzymes and affect gene expression at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been observed to diminish the virulence of Pseudomonas aeruginosa, with the impact becoming more pronounced over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, related compounds such as indole have been shown to have dosage-dependent effects . For instance, indole concentrations in the gut and blood can influence the signaling between microbes and the human digestive and immune systems .
Metabolic Pathways
This compound is involved in the metabolism of tryptophan . It is produced by the action of bacterial oxygenases that convert indole to various oxidized compounds, including this compound . This suggests that this compound interacts with enzymes involved in tryptophan metabolism and can influence metabolic flux or metabolite levels .
Subcellular Localization
A flavin-dependent monooxygenase gene (ScFMO1) found in Strobilanthes Cusia, which has the capacity to produce indoxyl from indole, has been confirmed to localize in the cytoplasm . This suggests that this compound, as a similar indole derivative, might also have a specific subcellular localization that influences its activity or function .
properties
IUPAC Name |
1H-indol-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-7-3-1-2-6-4-5-9-8(6)7/h1-5,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVPXPKEZLTMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042669 | |
| Record name | 7-Hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2380-84-9 | |
| Record name | 7-Hydroxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indol-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-HYDROXYINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR3V96LY5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

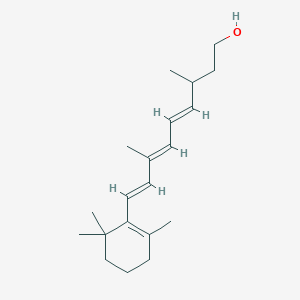
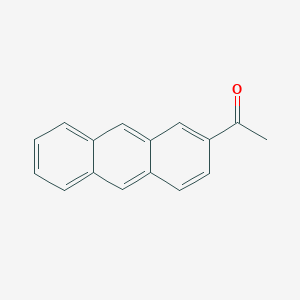
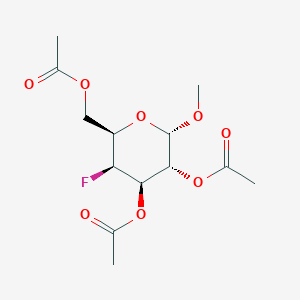
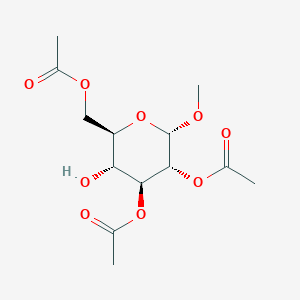
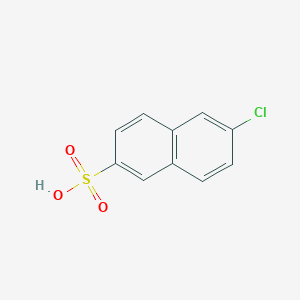
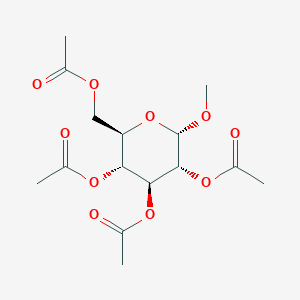

![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)

